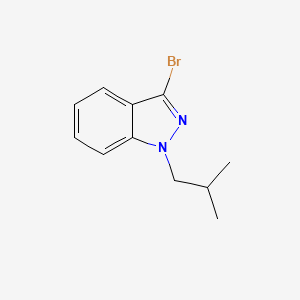

3-Bromo-1-isobutyl-1H-indazole

Description

Significance of Nitrogen-Containing Heterocycles in Organic Synthesis

Nitrogen-containing heterocycles are fundamental building blocks in the synthesis of a vast array of organic compounds. frontiersin.orgbenthamdirect.com Their prevalence in natural products, pharmaceuticals, agrochemicals, and functional materials underscores their importance. rsc.org These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, exhibit a wide range of chemical and biological activities. openmedicinalchemistryjournal.com The presence of nitrogen atoms can influence the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for its function. pharmablock.com In medicinal chemistry, nitrogen heterocycles are considered "privileged structures" as they are found in a high percentage of FDA-approved drugs. openmedicinalchemistryjournal.com Their structural diversity allows for the fine-tuning of pharmacological properties, making them a cornerstone of modern drug discovery. benthamdirect.comnih.gov

Historical Context and Evolution of Indazole Chemistry Research

The study of indazoles dates back to the work of Emil Fischer in the late 19th century. researchgate.netresearchgate.net Initially described as a pyrazole (B372694) ring fused to a benzene (B151609) ring, the indazole structure has since been the subject of extensive research due to its interesting chemical and biological properties. researchgate.netresearchgate.net Early research focused on the fundamental synthesis and reactivity of the indazole core. Over the decades, the field has evolved significantly, with the development of more sophisticated synthetic methodologies. benthamdirect.com The advent of transition-metal catalysis and green chemistry approaches has revolutionized the synthesis of indazole derivatives, allowing for greater efficiency and selectivity. benthamdirect.comrasayanjournal.co.in This has led to the creation of a vast library of substituted indazoles with diverse functionalities, fueling their exploration in various scientific disciplines, most notably in the development of therapeutic agents. nih.govbenthamdirect.com

Structural Features of the Indazole Core in Advanced Chemical Systems

The indazole ring system is characterized by a bicyclic aromatic structure with the chemical formula C₇H₆N₂. researchgate.netwikipedia.org It exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govbeilstein-journals.org This tautomerism is a key feature influencing the reactivity and interaction of indazoles with biological targets. researchgate.netresearchgate.net The presence of two nitrogen atoms allows the indazole to act as both a hydrogen bond donor and acceptor, a crucial characteristic for its role as a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors. pharmablock.com The fusion of the pyrazole ring with a benzene ring creates a unique electronic environment that can be readily modified through substitution, allowing for the modulation of its properties. ontosight.ai

Overview of Research Areas in Substituted Indazole Synthesis and Reactivity

Research into substituted indazoles is a vibrant and expanding area of organic chemistry. A primary focus is the development of novel and efficient synthetic methods to access a wide array of derivatives. africaresearchconnects.comorganic-chemistry.org This includes strategies for regioselective functionalization, allowing for precise control over the position of substituents on the indazole core. beilstein-journals.org

Key areas of investigation include:

Nucleophilic Substitution: The bromine atom in compounds like 3-bromo-1H-indazole serves as a valuable handle for introducing various functional groups through nucleophilic substitution reactions. smolecule.comcymitquimica.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely employed to form carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex indazole derivatives. rasayanjournal.co.in

Cyclization Reactions: Various cyclization strategies are used to construct the indazole ring system from acyclic precursors. organic-chemistry.orgresearchgate.net

Flow Chemistry: The use of flow reactors is being explored for the safe and scalable synthesis of indazoles. researchgate.net

The reactivity of substituted indazoles is also a major research focus, with studies exploring how different substituents influence the electronic properties and biological activity of the molecule.

Chemical Profile of 3-Bromo-1-isobutyl-1H-indazole

| Property | Data |

| Molecular Formula | C₁₁H₁₃BrN₂ |

| CAS Number | 1784582-39-3 bldpharm.com |

| Appearance | White solid beilstein-journals.org |

| Melting Point | 98.4 °C beilstein-journals.org |

Synthesis and Reactivity

The synthesis of this compound can be achieved through the alkylation of a suitable precursor. For instance, methyl 5-bromo-1H-indazole-3-carboxylate can be reacted to yield the desired product. beilstein-journals.org The bromine atom at the 3-position is a key functional group that allows for further chemical modifications. It can participate in nucleophilic substitution reactions, providing a site for introducing diverse chemical moieties. smolecule.com The indazole ring itself can undergo electrophilic aromatic substitution. smolecule.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13BrN2 |

|---|---|

Molecular Weight |

253.14 g/mol |

IUPAC Name |

3-bromo-1-(2-methylpropyl)indazole |

InChI |

InChI=1S/C11H13BrN2/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13-14/h3-6,8H,7H2,1-2H3 |

InChI Key |

IUDFMCSNIIOGPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2C(=N1)Br |

Origin of Product |

United States |

Mechanistic Investigations of Indazole Functionalization Processes

Tautomerism and Isomerism in Indazole Systems

Indazole can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.gov This tautomerism is a form of prototropy, involving the migration of a proton between the two nitrogen atoms of the heterocyclic ring. wikipedia.org The equilibrium between these tautomers is a crucial factor in determining the regioselectivity of substitution reactions.

Theoretical and experimental studies have consistently shown that the 1H-indazole tautomer is generally more stable than the 2H-indazole form. nih.govnih.govbeilstein-journals.org This difference in stability can be attributed to the benzenoid character of the 1H-tautomer, which is thermodynamically favored over the quinonoid structure of the 2H-tautomer. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these tautomers. For instance, the 15N NMR chemical shifts for the N-1 and N-2 atoms are significantly different in 1H- and 2H-indazoles. In 1H-indazole derivatives, the N-1 signal appears at a much lower field compared to the N-2 signal. Conversely, in 2H-indazole derivatives, the N-1 signal is at a higher field than the N-2 signal. nih.govniph.go.jp These distinct spectroscopic signatures allow for the unambiguous identification of each tautomer.

The existence of these tautomers can lead to the formation of isomeric products during synthesis. For example, the alkylation of an indazole can result in a mixture of N1- and N2-substituted products, with the ratio often depending on the reaction conditions. nih.gov

| Compound | N-1' Chemical Shift (δN) | N-2' Chemical Shift (δN) | Reference |

|---|---|---|---|

| 1-methyl-1H-indazole | -202.8 | -56.6 | nih.gov |

| AB-CHMINACA (1H-indazole) | -191.4 | -62.8 | nih.gov |

| 2-methyl-2H-indazole | -91.2 | -161.0 | nih.gov |

| NNEI 2H-indazole analog | -82.7 | -147.4 | niph.go.jp |

The position and electronic nature of substituents on the indazole ring can influence the tautomeric equilibrium. nih.gov While the 1H-tautomer is generally favored, certain substituents can shift the equilibrium towards the 2H-form. The interplay of steric and electronic effects dictates the relative stability of the two tautomers. For instance, the presence of an electron-withdrawing group at the C3 position can impact the acidity of the N-H proton and, consequently, the tautomeric preference.

Reaction Mechanisms of Electrophilic Substitution on the Indazole Ring

Electrophilic substitution is a fundamental reaction for the functionalization of the indazole ring. The C3 position is particularly susceptible to electrophilic attack due to its high electron density.

Halogenation, particularly bromination, at the C3 position is a common and synthetically useful transformation. chim.it A variety of brominating agents can be employed, including molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction generally proceeds through an electrophilic aromatic substitution mechanism. libretexts.org

The mechanism involves the initial attack of the electron-rich C3 position of the indazole on the electrophilic bromine species. This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. libretexts.org Subsequent deprotonation from the C3 position by a base present in the reaction mixture restores the aromaticity of the ring and yields the 3-bromoindazole (B152527) product.

In the case of N-substituted indazoles, such as 1-isobutyl-1H-indazole, the reaction proceeds similarly, with the substituent at the N1 position directing the electrophilic attack to the C3 position.

The key intermediate in the electrophilic bromination of indazole is the carbocation formed after the initial attack of the brominating agent. The stability of this intermediate is crucial for the reaction to proceed. The positive charge in this intermediate is delocalized over the indazole ring system, which helps to lower its energy. libretexts.org

For the bromination of benzene (B151609), a catalyst like FeBr₃ is often required to polarize the Br₂ molecule and increase its electrophilicity. libretexts.org However, the indazole ring is generally more electron-rich than benzene, and in many cases, the reaction can proceed without a strong Lewis acid catalyst.

The mechanism of C-H bromination can sometimes involve radical pathways, particularly when using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators or light. rsc.orgmasterorganicchemistry.com However, several studies on the C3-bromination of indazoles have provided evidence for a non-radical, electrophilic substitution pathway.

Conversely, other reports suggest that certain bromination reactions of indazoles can proceed via a radical mechanism. rsc.org The specific reaction conditions, including the choice of brominating agent, solvent, and the presence or absence of initiators, play a critical role in determining whether the reaction follows a radical or a non-radical pathway.

| Brominating Agent | Conditions | Proposed Mechanism | Evidence | Reference |

|---|---|---|---|---|

| DBDMH | Ultrasound | Non-radical | Reaction not inhibited by radical scavengers (TEMPO, BHT) | nih.gov |

| NBS | DMF, no light | Non-radical | Assumed to be non-radical in the absence of light | researchgate.net |

| NBS | Heating | Radical | Reaction inhibited by radical scavengers (TEMPO, BHT) | rsc.org |

Understanding Regioselectivity in N-Alkylation Reactions

The N-alkylation of indazoles typically yields a mixture of N1 and N2 isomers, and the ratio of these products is highly dependent on the reaction conditions. beilstein-journals.orgresearchgate.net The pursuit of regioselective methods has led to in-depth investigations into the factors that influence whether the alkyl group is introduced at the N1 or N2 position of the indazole ring.

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to two possible pathways for alkylation. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-indazole tautomer. beilstein-journals.orgnih.gov Direct alkylation of 1H-indazoles often results in a mixture of both N1- and N2-alkylated products. nih.govbeilstein-journals.org

Under basic conditions, the indazole is deprotonated to form an indazolide anion, which then acts as the nucleophile. The subsequent alkylation can occur at either nitrogen atom. Some studies propose that under certain conditions, an equilibration process can favor the formation of the thermodynamically more stable N1-substituted product. beilstein-journals.orgnih.gov Conversely, kinetic control can lead to the preferential formation of the N2-substituted isomer. researchgate.net

Both steric and electronic properties of the indazole ring and the alkylating agent significantly influence the regiochemical outcome of N-alkylation reactions. beilstein-journals.orgresearchgate.net

Electronic Effects:

Substituents on the indazole ring can dramatically alter the regioselectivity. For instance, electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), have been shown to confer excellent N2 regioselectivity (≥ 96%). beilstein-journals.orgnih.govresearchgate.netresearchgate.net

Density functional theory (DFT) calculations and natural bond orbital (NBO) analyses have been used to calculate the partial charges and Fukui indices for the N1 and N2 atoms, providing further insight into how electronic factors support the observed reaction pathways. nih.gov

Steric Effects:

The steric hindrance around the nitrogen atoms plays a critical role. For example, the presence of a bulky substituent at the C3 position can favor N1-alkylation. beilstein-journals.orgnih.govresearchgate.net In one study, 3-tert-butyl indazole showed over 99% N1 regioselectivity. beilstein-journals.orgresearchgate.netresearchgate.net

Conversely, steric hindrance from a substituent at the C7 position can disfavor N1-alkylation, leading to a higher proportion of the N2-alkylated product. rsc.org The lack of reactivity observed with 7-carboxylate indazole in one study was attributed to steric effects. rsc.org

The nature of the alkylating agent is also important. Primary alkyl halides and secondary alkyl tosylates have been used successfully while maintaining a high degree of N1 selectivity under optimized conditions. beilstein-journals.orgnih.govresearchgate.netresearchgate.net

The interplay between these steric and electronic factors is complex and can be leveraged to control the regioselectivity of the reaction.

The choice of solvent and base is a critical determinant in the regioselective N-alkylation of indazoles. researchgate.netnih.gov Different combinations can lead to dramatic shifts in the N1/N2 product ratio.

Influence of the Base:

The combination of sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity, particularly for indazoles with various substituents at the C3 position. beilstein-journals.orgnih.govresearchgate.netresearchgate.net

Other bases like potassium carbonate (K₂CO₃) and sodium carbonate have been shown to be less effective, resulting in lower yields and conversions. beilstein-journals.org

The use of cesium carbonate (Cs₂CO₃) has also been investigated, with its solubility in the reaction solvent being a key factor. nih.gov DFT calculations suggest that the presence of a cesium cation can lead to a chelation mechanism that favors the formation of N1-substituted products. nih.gov

Influence of the Solvent:

Solvent-dependent regioselectivity has been observed in the N-alkylation of indazoles. beilstein-journals.orgnih.gov For instance, using NaH in THF generally favors N1-alkylation. beilstein-journals.orgnih.gov

In contrast, solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can lead to different regiochemical outcomes. beilstein-journals.orgnih.gov With certain substrates, reactions in DMF can produce nearly equal amounts of N1 and N2 isomers. researchgate.netresearchgate.net

The use of non-polar solvents like toluene (B28343) or 1,4-dioxane (B91453) can sometimes fail to yield any N-alkylated products, potentially due to the poor solubility of the base. nih.gov However, in some cases, dioxane has been shown to be an excellent solvent at higher temperatures. beilstein-journals.org

The following table summarizes the effect of different solvent and base combinations on the N-alkylation of a model indazole substrate as reported in a study.

Data adapted from a study on the N-alkylation of methyl 3-formyl-1H-indazole-6-carboxylate. beilstein-journals.org

These findings underscore the critical role that the reaction environment plays in directing the nucleophilic attack of the indazolide anion, allowing for the selective synthesis of either the N1 or N2-alkylated indazole.

Theoretical and Computational Chemistry Studies on Indazole Derivatives

Quantum Chemical Characterization of Indazole Electronic Structure

Quantum chemical methods are instrumental in describing the distribution of electrons within the indazole ring system, which governs its stability, aromaticity, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational research on indazole derivatives due to its favorable balance of accuracy and computational cost. mdpi.comdergipark.org.tr It is widely applied to optimize molecular geometries, calculate vibrational frequencies, and predict a variety of molecular properties. bohrium.com DFT calculations have been successfully used to investigate the mechanisms of indazole synthesis, such as the [3+2] cycloaddition reactions involving arynes, and to rationalize the formation of different products. researchgate.net

A significant application of DFT in indazole chemistry is the prediction of regioselectivity in functionalization reactions, particularly N-alkylation. beilstein-journals.orgnih.gov Studies on model compounds like methyl 5-bromo-1H-indazole-3-carboxylate have used DFT to explore how reaction conditions dictate whether alkylation occurs at the N1 or N2 position. beilstein-journals.orgbeilstein-journals.orgnih.gov These computational models can evaluate the influence of different bases, solvents, and electrophiles on the reaction outcome. beilstein-journals.orgnih.gov Furthermore, DFT has been employed to elucidate the mechanisms of metal-catalyzed functionalization at the C3 position and to understand the excited-state tautomerization of indazoles in photochemical transformations. nih.govmit.edunih.govmdpi.com The insights from these theoretical studies on various substituted indazoles provide a robust framework for understanding the electronic behavior and reactivity of 3-Bromo-1-isobutyl-1H-indazole.

The reactivity of an indazole derivative is fundamentally linked to its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. dergipark.org.tr The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govacs.org

For indazole derivatives, DFT calculations are used to determine these orbital energies and visualize their spatial distribution. dergipark.org.tr For instance, studies on various substituted indazoles have calculated HOMO-LUMO gaps to compare the relative reactivities of different isomers. dergipark.org.trnih.gov

Natural Bond Orbital (NBO) analysis is another powerful technique used to study the electronic density of indazoles. beilstein-journals.orgbeilstein-journals.org NBO analysis translates the complex wavefunction into a more intuitive picture of localized bonds and lone pairs, revealing details about charge delocalization and hyperconjugative interactions that contribute to molecular stability. beilstein-journals.orgacs.org This analysis provides insights into the electron-donating and accepting tendencies within the molecule, which are crucial for understanding reaction mechanisms. beilstein-journals.orgacs.org

Table 1: Calculated Frontier Molecular Orbital Energies for Model Indazole Derivatives

This table presents representative data from DFT studies on various indazole derivatives to illustrate typical energy values. The specific values for this compound would require a dedicated computational study.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamide | B3LYP/6-311+ | -9.018 | -2.135 | 6.883 | nih.gov |

| 4-Fluoro-1H-indazole | B3LYP/6-31++g (gas phase) | -9.015 | -0.999 | 8.016 | dergipark.org.tr |

| 4-Bromo-1H-indazole | B3LYP/6-31++g (gas phase) | -8.910 | -1.442 | 7.468 | dergipark.org.tr |

| 4-Amino-1H-indazole | B3LYP/6-31++g (gas phase) | -7.942 | -0.615 | 7.327 | dergipark.org.tr |

The distribution of partial atomic charges across the indazole skeleton is a key determinant of its reactivity, particularly for nucleophilic centers like the N1 and N2 atoms. Computational methods can calculate these charges, offering predictions about a molecule's reactive sites. Natural Population Analysis (NPA), often performed as part of an NBO study, provides a reliable measure of atomic charges. mdpi.com

In the context of N-alkylation of indazoles, the calculated partial charges on the N1 and N2 atoms are often correlated with the observed regioselectivity. The more negative nitrogen atom is typically predicted to be the more nucleophilic and thus the primary site of attack. beilstein-journals.orgbeilstein-journals.org For example, in a comprehensive study on methyl 5-bromo-1H-indazole-3-carboxylate, NBO analysis was used to calculate the partial charges on the nitrogen atoms of the indazole anion. beilstein-journals.org

Beyond simple charge analysis, Fukui functions and condensed-to-atom Fukui indices are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attack. beilstein-journals.orgbeilstein-journals.org These reactivity descriptors, derived from conceptual DFT, have successfully rationalized the regiochemical outcomes of indazole alkylation under various conditions, supporting the mechanistic hypotheses. beilstein-journals.org

Computational Elucidation of Reaction Mechanisms and Energy Profiles

DFT calculations are essential for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states.

A transition state (TS) is a high-energy, transient configuration along a reaction coordinate that connects reactants to products. Locating and characterizing the geometry and energy of a TS is a primary goal of mechanistic computational studies. mdpi.commdpi.com The calculated structure of a TS provides a snapshot of the bond-forming and bond-breaking processes. nih.gov Vibrational frequency analysis is used to confirm a true TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

In indazole chemistry, TS analysis has been applied to various reactions. For example, in the copper-catalyzed C3-allylation of indazoles, DFT calculations identified a six-membered Zimmerman-Traxler-type transition state that governs the reaction's high enantioselectivity. mit.edunih.gov Similarly, in studies of N-alkylation, transition states for the nucleophilic attack of both N1 and N2 on the alkylating agent have been located and their energies compared to predict the major product. beilstein-journals.orgwuxibiology.com These analyses can reveal subtle non-covalent interactions, such as hydrogen bonds or chelation effects, that stabilize one transition state over another, thereby controlling the reaction's selectivity. beilstein-journals.orgwuxibiology.com

The activation energy (often expressed as the Gibbs free energy of activation, ΔG‡) is the energy barrier that must be overcome for a reaction to proceed. It is calculated as the energy difference between the transition state and the reactants. beilstein-journals.org By comparing the activation energies for competing reaction pathways, chemists can predict which product will form preferentially. A lower activation energy corresponds to a faster reaction rate.

Computational studies have extensively modeled the activation energies for the N-alkylation of indazoles. beilstein-journals.orgwuxibiology.com These calculations have demonstrated how the choice of base and cation can dramatically influence the relative energies of the N1 and N2 alkylation transition states. For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations showed that using a cesium salt leads to a transition state where the Cs+ cation chelates with the N2 nitrogen and the C3-ester oxygen, lowering the activation energy for N1-alkylation. beilstein-journals.org Conversely, under Mitsunobu conditions, non-covalent interactions were found to favor the N2-alkylation pathway. beilstein-journals.org

While specific calculations for the bromination of 3-H-1-isobutyl-1H-indazole are not widely reported, the principles are similar. Computational studies on the bromination of other arylamines and heterocycles have been performed, and such a study on the indazole system would involve calculating the activation energies for electrophilic attack at different positions on the ring to predict regioselectivity. researchgate.net

Table 2: Calculated Activation Energies for Competing N1 vs. N2 Alkylation Pathways of a Model Indazole

This table presents data from a DFT study on methyl 1H-indazole-7-carboxylate (18) to illustrate the computational approach to determining reaction selectivity. ΔΔG‡ represents the difference in activation energy between the two competing pathways.

| Reaction Pathway | Transition State | Relative Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Predicted Selectivity | Reference |

|---|---|---|---|---|

| N1-Methylation (with Cs+) | 18-N1-Cs | 2.6 | N1-product favored | beilstein-journals.org |

| N2-Methylation (with Cs+) | 18-N2-Cs | 0.0 |

Solvent Effects on Reaction Energetics

The choice of solvent can dramatically influence the energetics of chemical reactions involving indazole derivatives, often dictating the regioselectivity and yield of the products. Studies on the alkylation of substituted indazoles have demonstrated that solvents can alter the energy barriers of competing reaction pathways.

For instance, investigations into the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a closely related analogue, highlight the critical role of the solvent. The regioselectivity of alkylation, yielding either N¹- or N²-substituted products, is highly dependent on the reaction conditions, including the solvent. beilstein-journals.org DFT calculations have been employed to rationalize these outcomes, suggesting that different solvents can stabilize the transition states leading to each isomer to varying extents. beilstein-journals.orgnih.gov

In one study, the effect of various solvents on the yield of the N¹-substituted product was systematically investigated at 90 °C. The results demonstrated that solvent polarity and coordinating ability play a significant role in the reaction's efficiency.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | DMF (Dimethylformamide) | 60 |

| 2 | Dioxane | 62 |

| 3 | Toluene (B28343) | 63 |

| 4 | Chlorobenzene | 66 |

| 5 | NMP (N-methyl-2-pyrrolidone) | 52 |

| 6 | DMSO (Dimethyl sulfoxide) | 58 |

Furthermore, solvent-dependent selective syntheses have been developed for other complex indazole derivatives. For example, the reaction of 1-arylpyrazolidinones with trifluoromethyl ynones can yield different products based on the solvent used; the reaction in 1,2-dichloroethane (B1671644) (DCE) produces one type of indazole derivative, while using trifluoroethanol leads to a different product via in situ transesterification. acs.org This underscores the profound impact of the solvent environment on the reaction energetics and product distribution.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and packing of indazole derivatives are governed by a variety of non-covalent interactions. Conformational analysis and the study of these interactions are crucial for understanding their solid-state properties and potential for molecular recognition.

Hydrogen Bonding Networks in Indazole Crystals and Solutions

Hydrogen bonding is a predominant force in dictating the crystal packing of indazole derivatives. The indazole scaffold contains both hydrogen bond donors (the N-H group in 1H-indazoles) and acceptors (the pyridine-like nitrogen atom), allowing for the formation of robust intermolecular networks. mdpi.comscirp.org

The study of indole (B1671886) derivatives, which are structurally analogous, also provides insight into these interactions. In the solid state, indole-based oximes can act as dual hydrogen-bond donors and acceptors, forming dimers and catemers through O–H⋯N=C and O–H⋯OH hydrogen bonds. mdpi.com

| Compound Type | Hydrogen Bond Interaction | Role in Crystal Structure | Reference |

|---|---|---|---|

| Substituted 3-chloro-1H-indazole | N—H⋯O, C—H⋯O | Forms a 3D network | nih.gov |

| Substituted 3-chloro-1H-indazole | C—H⋯O, C—H⋯Cl | Contributes to crystal packing | imist.ma |

| Substituted Indole Oxime | O—H⋯N, O—H⋯O | Formation of dimers and catemers | mdpi.com |

| Substituted Indole | N—H···π | Stabilizes layered motifs | acs.org |

Pi-Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, π-stacking interactions are a defining feature of the solid-state architecture of many aromatic heterocyclic compounds, including indazole derivatives. The planar, electron-rich indazole ring system readily participates in these interactions, which significantly contribute to crystal stability.

Theoretical and experimental studies have identified various forms of π-stacking in indazole-containing crystals. For instance, slipped π-stacking is a common motif, as observed in the crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole. imist.ma In computational docking studies of indazole derivatives with protein targets, π-stacking interactions with aromatic amino acid residues like phenylalanine are often observed, with typical distances between the interacting rings being around 3.4 to 3.6 Å. nih.gov

In some cases, specific substituents can modulate these interactions. The presence of a fluorine atom on the indazole ring, for example, can tune the electronic properties and promote intermolecular interactions, including π–π stacking. ossila.com In the crystal structure of a bromo-substituted indole derivative, slipped π–π interactions between the indole systems, with interaction energies up to -60.8 kJ mol⁻¹, were found to be a dominant packing force. iucr.org Evidence from a substituted bromoindole crystal structure showed π-stacking with distances of 3.4 Å between the planes of the indole rings. mdpi.com

Non-covalent interactions involving halogen atoms, such as bromine in the case of this compound, can also play a crucial role. DFT studies on the alkylation of 3-bromoindazole (B152527) have suggested that a non-covalent interaction between the bromo group and the reacting partner helps to stabilize the transition state, thereby influencing the reaction's selectivity. wuxibiology.com

| System | Interaction Type | Observed Distance / Energy | Reference |

|---|---|---|---|

| Dimeric Indazoles | π–π stacking | ~3.40 - 3.60 Å | nih.gov |

| Thiazolyl-Indazole Derivatives | π-stacking with His41 | Drives protein binding | chemrxiv.orgnih.gov |

| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | Slipped π-stacking | Key packing feature | imist.ma |

| Bromo-substituted Indole | Slipped π–π interactions | Up to -60.8 kJ mol⁻¹ | iucr.org |

| Substituted Bromoindole | π-stacking | 3.4 Å between planes | mdpi.com |

Advanced Functionalization and Chemical Transformations of the 3 Bromo 1 Isobutyl 1h Indazole Scaffold

Transition Metal-Catalyzed Cross-Coupling Reactions

The C3-bromo group of 3-bromo-1-isobutyl-1H-indazole is well-suited for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and selectivity. researchgate.netacs.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. ias.ac.in For indazole derivatives, this reaction is highly effective at the C3-position. The coupling of 3-haloindazoles with various aryl and heteroaryl boronic acids proceeds efficiently in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. mdpi.comresearchgate.net The reaction readily tolerates a wide range of functional groups on both coupling partners, making it a versatile tool for synthesizing complex molecules. mdpi.com The N-1 substituent on the indazole ring, such as the isobutyl group, generally remains stable under these conditions. researchgate.net

Research on related 3-haloindazoles demonstrates that N-protected substrates are often more reactive than their N-H counterparts. researchgate.net The use of ionic liquids as solvents has also been shown to improve reaction yields and facilitate catalyst recycling. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions on the 3-Haloindazole Scaffold Note: This table presents data from analogous 3-iodo-1H-indazole systems to illustrate the typical scope and conditions applicable to this compound.

| Boronic Acid Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | BMImBF₄ (Ionic Liquid) | 95% | mdpi.com |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | BMImBF₄ (Ionic Liquid) | 96% | mdpi.com |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good | researchgate.net |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good | researchgate.net |

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a direct method to introduce vinyl groups. masterorganicchemistry.com This reaction has been successfully applied to 3-bromoindazoles for the synthesis of 3-vinylindazoles. beilstein-journals.orgbeilstein-journals.org A notable development is the use of high-speed ball-milling (mechanochemistry) to promote a chemoselective Heck coupling. beilstein-journals.orgbeilstein-journals.org This solvent-free or low-solvent approach is both environmentally friendly and efficient.

In a typical procedure, 3-bromoindazole (B152527) derivatives are reacted with various olefins in the presence of a palladium catalyst, a base, and often an additive like tetrabutylammonium (B224687) bromide (TBAB), which can help suppress dehalogenation side reactions. beilstein-journals.org This method shows broad utility, accommodating a range of non-activated 3-bromoindazoles and diverse olefins to produce the corresponding coupled products in good to excellent yields. beilstein-journals.orgbeilstein-journals.org This strategy was instrumental in a concise synthesis of the kinase inhibitor drug Axitinib. beilstein-journals.org

Table 2: Heck Coupling of 3-Bromoindazoles with Various Olefins Note: This table is based on data for N-methyl and other N-substituted 3-bromoindazoles, demonstrating the reaction's applicability.

| Olefin Partner | Catalyst | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| n-Butyl acrylate | Pd(OAc)₂ | NaOAc | Ball-milling, TBAB, NaBr | 85% | beilstein-journals.org |

| Styrene | Pd(OAc)₂ | NaOAc | Ball-milling, TBAB, NaBr | 95% | beilstein-journals.org |

| N-Vinyl-2-pyrrolidinone | Pd(OAc)₂ | NaOAc | Ball-milling, TBAB, NaBr | 89% | beilstein-journals.org |

| 4-Vinylpyridine | Pd(OAc)₂ | NaOAc | Ball-milling, TBAB, NaBr | 82% | beilstein-journals.org |

Beyond the Suzuki and Heck reactions, the C3-bromo position of the indazole scaffold is amenable to other palladium-catalyzed C-C bond-forming reactions, further expanding its synthetic utility.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to yield substituted alkynes. mdpi.com For 3-iodoindazoles, which have similar reactivity to their bromo counterparts, Sonogashira coupling is highly effective for introducing alkynyl groups at the C3 position, provided the indazole nitrogen is protected. mdpi.com This reaction is a key step in creating building blocks for tryptamine (B22526) derivatives and other medicinally relevant compounds. mdpi.com

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound. It is known for its high functional group tolerance. Studies on similar heterocyclic systems have demonstrated successful Negishi couplings at the C3 position to introduce various alkyl and aryl groups. nih.gov

Kumada Coupling: This coupling uses Grignard reagents (organomagnesium halides) as the organometallic partner. It is a powerful method for forming C-C bonds, and its applicability has been shown for the functionalization of related heterocyclic scaffolds at the C3 position. nih.gov

The introduction of nitrogen and oxygen functionalities is crucial for modulating the pharmacological properties of drug candidates. The Buchwald-Hartwig amination is the premier palladium-catalyzed method for forming C-N and C-O bonds from aryl halides. mit.edu This reaction allows for the coupling of this compound with a wide array of amines, anilines, amides, and alcohols.

The success of these transformations relies on the use of specialized, bulky, electron-rich phosphine (B1218219) ligands in conjunction with a palladium precursor. mit.edu These catalyst systems are highly active and can facilitate couplings that are otherwise challenging, such as with primary alcohols or electron-rich aryl halides. mit.edu One-pot procedures that combine a C-C coupling (like Suzuki) with a subsequent Buchwald-Hartwig amination have been developed, streamlining the synthesis of complex, highly functionalized heterocyclic molecules. mdpi.com

Direct Functionalization at Other Positions of the Indazole Ring

While the C3-bromo position is a primary site for functionalization, modern synthetic methods allow for the direct modification of other positions on the indazole ring through C-H activation strategies.

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for forming C-C and C-X bonds directly from ubiquitous C-H bonds, avoiding the need for pre-functionalized substrates. mdpi.com In the context of 1-isobutyl-1H-indazole, the nitrogen atoms of the pyrazole (B372694) ring can act as coordinating directing groups, guiding a metal catalyst to specific C-H bonds for selective functionalization. nih.govrsc.org

This approach enables "remote functionalization" at positions that are sterically accessible to the catalyst once it has coordinated to the indazole nitrogen. For instance, palladium-catalyzed systems have been used for the arylation of C(sp³)–H bonds in related systems, suggesting that the N-isobutyl group itself could potentially be functionalized. nih.gov More commonly, C-H activation is directed towards the C7-position of the indazole's benzene (B151609) ring. The design of sequential reactions, where an initial cross-coupling is followed by a direct C-H functionalization, allows for the rapid construction of polysubstituted indazoles from simple precursors. mdpi.com These advanced methods provide an atom-economical route to novel indazole derivatives with diverse substitution patterns. mdpi.com

Research Frontiers and Future Directions in Indazole Chemistry with Relevance to Complex Substituted Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indazole derivatives is a cornerstone of medicinal chemistry, with ongoing efforts to create more sustainable and efficient processes. The development of eco-friendly procedures for constructing bioactive indazole compounds is a key focus, aiming to provide medicinal chemists with the tools to design and synthesize novel and potent therapeutic agents.

Green chemistry principles are increasingly being integrated into the synthesis of indazoles to minimize environmental impact and enhance economic feasibility. researchgate.net Recent advancements have focused on catalyst-based and green chemistry approaches, which have provided new momentum to the synthesis of this important pharmacophore. benthamdirect.comingentaconnect.com

One notable green synthetic procedure involves a two-step synthesis of 1H-indazole derivatives that utilizes less hazardous raw materials and eliminates the need for costly and toxic metal catalysts like copper and palladium. researchgate.net This method relies on a simple ipso substitution for carbon-nitrogen bond formation. researchgate.net Another sustainable approach employs copper oxide nanoparticles supported on activated carbon as a heterogeneous nanocatalyst for the synthesis of 2H-indazoles. acs.org This one-pot, three-component reaction is conducted in PEG-400, a green solvent, and avoids the use of ligands and bases. acs.org

Furthermore, the photo-organic synthesis of indazoles from o-carbonyl azobenzene (B91143) under visible light represents a metal- and hydrogen-source-free deoxygenative cyclization method. rsc.org This approach is not only efficient, with most examples yielding excellent product yields, but it also aligns with the principles of green chemistry by utilizing light as a clean energy source. rsc.org The development of such methodologies is crucial for the sustainable production of indazole-containing medicines. rsc.org

| Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| Metal-Free Synthesis | Two-step synthesis from arylhydrazones via ipso substitution. | Eliminates the need for copper and palladium catalysts; economically feasible and user-friendly. | researchgate.net |

| Heterogeneous Nanocatalysis | One-pot, three-component reaction using CuO nanoparticles on activated carbon in PEG-400. | Ligand-free and base-free conditions; catalyst can be recycled. | acs.org |

| Photo-Organic Synthesis | Visible light-induced deoxygenative cyclization of o-carbonyl azobenzene. | Metal- and hydrogen-source-free; fast and efficient with high yields. | rsc.org |

Photochemical and electrochemical methods are emerging as powerful and sustainable tools for the functionalization of indazoles, offering mild reaction conditions and high selectivity. rsc.orgnih.gov These approaches utilize light or electricity to drive chemical transformations, often avoiding the need for harsh reagents. rsc.orgnih.gov

Photochemical Functionalization:

Visible-light photocatalysis has become an indispensable tool in organic chemistry for the activation of small molecules. rsc.orgresearchgate.net This approach has been successfully applied to the functionalization of indazoles, utilizing metal-based photocatalysts, organic photoredox catalysts, energy transfer photocatalysts, and electron-donor-acceptor complexes. rsc.orgresearchgate.net For instance, a visible-light-promoted, organic dye-catalyzed regioselective C3-trifluoromethylation of indazoles has been reported. researchgate.net Photochemical strategies also enable the transformation of indazoles into other heterocyclic structures, such as the conversion of 1H- and 2H-indazoles into benzimidazoles under mild irradiation conditions without the need for additional reagents. nih.gov

Electrochemical Functionalization:

Electrochemical synthesis provides a simple and efficient method for preparing and functionalizing indazole derivatives, circumventing the use of harsh chemical oxidizing and reducing agents. researchgate.net This strategy has been employed for the selective synthesis of 1H-indazoles and their N-oxides, with the outcome determined by the choice of cathode material. nih.gov For example, using a reticulated vitreous carbon cathode allows for the selective synthesis of a wide range of 1H-indazole N-oxides. nih.gov

Electrochemical methods have also been developed for various C-H functionalization reactions of indazoles, including:

Sulfonylation: A direct cross-coupling between sodium sulfinates and 2H-indazoles has been achieved under electrochemical conditions to produce 3-sulfonylated 2H-indazole derivatives. acs.org This transition-metal- and redox-reagent-free approach utilizes a graphite (B72142) anode and platinum cathode. acs.org

Selenylation: A metal- and oxidant-free protocol for the regioselective selenylation of 2H-indazole derivatives has been developed using an electrochemical strategy, yielding a variety of selenylated 2H-indazoles in moderate to good yields. rsc.org

Trifluoro/Difluoromethylation: A green and sustainable electrochemical approach enables the regioselective C3-H trifluoro/difluoromethylation of 2H-indazoles at room temperature, avoiding the use of external oxidants and transition-metal salts. organic-chemistry.org

These photochemical and electrochemical approaches represent a significant advancement in the sustainable and efficient functionalization of the indazole scaffold. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

The precise elucidation of the molecular structure of complex indazole derivatives is critical for understanding their chemical properties and biological activities. Advanced spectroscopic and analytical techniques play a pivotal role in this process, providing detailed information about atomic connectivity, stereochemistry, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Advanced NMR techniques are indispensable for the structural characterization of indazole derivatives in solution. researchgate.netipb.pt One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HMQC, and HMBC, are routinely used to establish the connectivity of atoms within the molecule. researchgate.netipb.pt For instance, a series of indazole N1-oxide derivatives were extensively studied using 1H, 13C, and 15N NMR, with 2D techniques being crucial for unambiguous signal assignments. researchgate.net These studies revealed that the 15N chemical shifts of the N1-oxide nitrogen are significantly shielded compared to the corresponding deoxygenated indazole. researchgate.net

The nuclear Overhauser effect (NOE) is a powerful NMR phenomenon that provides information about the spatial proximity of atoms, which is critical for determining the three-dimensional structure of molecules. diva-portal.org Quantitative NOE measurements can yield highly accurate interproton distances, which can be used to define the solution conformation of flexible molecules. diva-portal.org

Mass Spectrometry (MS):

Mass spectrometry is a central technique for determining the molecular weight and elemental composition of indazole derivatives with high accuracy. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can provide molecular formulas with high confidence. nih.gov Tandem mass spectrometry (MS/MS or MSn) is employed for detailed structural characterization by fragmenting the molecular ion and analyzing the resulting fragment ions. nih.govmdpi.com This fragmentation pattern provides valuable information about the different structural motifs within the molecule. researchgate.net The combination of MS with separation techniques like gas chromatography (GC) or liquid chromatography (LC) allows for the analysis of complex mixtures of indazole derivatives. researchgate.net

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. nih.govnih.gov It provides unambiguous confirmation of the molecular structure and detailed insights into intermolecular interactions that govern the crystal packing. researchgate.netrsc.org

The crystal structures of several indazole derivatives have been determined, confirming their molecular connectivity and stereochemistry. researchgate.netrsc.org For example, the structures of an indazole and an indazole N-oxide were unambiguously confirmed by X-ray crystallography, allowing for a comparison between the solid-state and theoretically calculated structures. researchgate.net

Beyond simple structural confirmation, X-ray crystallography is instrumental in studying the non-covalent interactions that stabilize the crystal lattice, such as hydrogen bonds and π-π stacking. mdpi.commdpi.com Hirshfeld surface analysis, which is derived from X-ray crystallographic data, is a powerful tool for visualizing and quantifying these intermolecular contacts. mdpi.com This analysis can reveal the relative importance of different types of interactions in the crystal packing. mdpi.com Understanding these intermolecular interactions is crucial, as they can influence the physicochemical properties of the solid material, such as solubility and melting point.

| Technique | Information Provided | Application in Indazole Chemistry | Reference |

|---|---|---|---|

| Advanced NMR (COSY, HMQC, HMBC, NOE) | Atomic connectivity, 3D structure in solution, stereochemistry. | Unambiguous assignment of proton, carbon, and nitrogen signals; determination of solution conformation. | researchgate.netipb.ptdiva-portal.org |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. | Confirmation of molecular formula. | nih.govmdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation patterns. | Elucidation of structural motifs and connectivity. | nih.govresearchgate.net |

| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, intermolecular interactions. | Unambiguous structural confirmation; analysis of crystal packing and hydrogen bonding. | researchgate.netnih.govnih.gov |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. | Understanding the nature and contribution of different non-covalent interactions in the crystal lattice. | mdpi.com |

Computational Design and Prediction of Novel Indazole Architectures

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, enabling the rational design and prediction of the properties of novel indazole-based compounds. nih.govnih.gov These in silico methods can significantly accelerate the research and development process by prioritizing the synthesis of compounds with the highest potential for desired biological activity or material properties.

Fragment-based virtual screening and bioisosterism strategies are employed to design novel indazole derivatives with specific biological targets. nih.gov For example, these approaches have been used to design and synthesize novel indazole and pyrazolo[3,4-b]pyridine derivatives as potent histone deacetylase (HDAC) inhibitors. nih.gov Molecular docking studies are then used to predict the binding mode and affinity of the designed compounds to their target protein. nih.gov These studies can reveal key interactions, such as van der Waals forces and electrostatic interactions, that contribute to the inhibitory activity. nih.gov

Computational methods are also used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds. nih.gov These in silico predictions help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. nih.gov

Furthermore, computational studies can provide insights into the structure-activity relationships (SAR) of a series of compounds. mdpi.com By analyzing the effect of different substituents on the biological activity, researchers can develop predictive models, such as 3D-QSAR (Quantitative Structure-Activity Relationship), to guide the design of more potent analogs. mdpi.com For instance, studies on 6-indazolyl-2-picolinic acids have shown that the position and electronic nature of substituents on the indazole ring significantly influence their herbicidal activity. mdpi.com

In the context of materials science, computational methods can be used to predict the electronic and photophysical properties of novel indazole derivatives, aiding in the design of new materials for applications such as organic light-emitting diodes (OLEDs). nih.gov

Indazole Scaffolds in Materials Science and General Industrial Applications (Excluding Biological Activities)

Beyond their well-established role in medicinal chemistry, indazole scaffolds are gaining attention for their potential applications in materials science and other industrial sectors. The unique electronic and structural properties of indazoles make them attractive candidates for the development of novel functional materials.

Indazole derivatives are being explored for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The electronic properties of the indazole ring system can be finely tuned through the introduction of various substituents, allowing for the design of materials with specific photophysical characteristics. mdpi.com For a compound such as 3-Bromo-1-isobutyl-1H-indazole, the bromine atom and the isobutyl group would influence its electronic structure and, consequently, its performance in an organic electronic device.

Indazole derivatives have shown significant promise as corrosion inhibitors for various metals and alloys, including steel and brass. research-nexus.netresearchgate.netresearchgate.net These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. research-nexus.netresearchgate.net The effectiveness of an indazole derivative as a corrosion inhibitor is influenced by its electronic structure and the nature of its substituents.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate the performance of these inhibitors. research-nexus.netresearchgate.net For instance, studies on other indazole derivatives have demonstrated high inhibition efficiencies. researchgate.net Theoretical calculations, including DFT, can provide insights into the adsorption mechanism and the interaction between the inhibitor molecule and the metal surface. research-nexus.net The presence of heteroatoms (nitrogen) and the aromatic system in the indazole ring are key features that contribute to their corrosion inhibition properties. The specific substituents in this compound would modulate these properties, making it a candidate for investigation in this application.

Below is a table summarizing the electrochemical performance of some indazole derivatives as corrosion inhibitors.

| Indazole Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 13-(4-chlorophenyl)-3,3-dimethyl-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trione | Brass | Hydrochloric Acid | 90 | research-nexus.net |

| 2-methyl-6-nitro-2H-indazole | C38 Steel | 1 M HCl | 96.49 | researchgate.net |

| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole | C38 Steel | 1 M HCl | 94.73 | researchgate.net |

The indazole scaffold, particularly when functionalized with a halogen atom, serves as a versatile building block in organic synthesis. chim.it The bromine atom at the 3-position of this compound makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. beilstein-journals.orgacs.orgnih.govmdpi.com These reactions allow for the facile introduction of a wide range of substituents at the 3-position, enabling the synthesis of a diverse library of complex indazole derivatives.

The N1-isobutyl group in this compound not only influences the solubility and steric environment of the molecule but also directs the regioselectivity of certain reactions. The ability to selectively functionalize the indazole core at different positions is crucial for the development of new compounds with tailored properties for various applications. The synthetic utility of halogenated indazoles is well-documented, and they are key intermediates in the synthesis of numerous biologically active compounds and functional materials. beilstein-journals.orgmdpi.com

Q & A

Q. What are common synthetic routes for introducing the isobutyl group at the N1 position of 3-bromo-1H-indazole?

The isobutyl group can be introduced via direct alkylation using isobutyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Alternatively, decarboxylative N-alkylation methods using ruthenium-based catalysts (e.g., Ru(dtbbpy)₃₂) with isobutyl carboxylic acid derivatives have shown higher regioselectivity. For example, coupling 3-bromo-1H-indazole with 2-methylpropanoic acid derivatives in a DCE/HFIP solvent system (2:1 ratio) at room temperature for 20 hours yielded 65% product after flash column chromatography (17% isopropyl acetate in heptane) .

Q. How can NMR spectroscopy resolve structural ambiguities in 3-bromo-1-isobutyl-1H-indazole?

¹H and ¹³C NMR are critical for confirming substitution patterns. The isobutyl group’s methyl protons typically appear as a doublet (δ ~2.14 ppm, J = 7.0 Hz), while the indazole C3 bromine induces deshielding of adjacent protons (e.g., δ 7.72–7.62 ppm for H4 and H7). HMBC correlations between the isobutyl methyl group and the indazole N1 further validate connectivity .

Q. What safety precautions are essential when handling brominated indazoles?

Brominated indazoles require strict adherence to PPE (gloves, goggles, lab coats) due to potential toxicity via inhalation, dermal contact, or ingestion. Work in a fume hood, avoid ignition sources (flammable solvents like DCE), and store at -20°C in sealed containers. Refer to safety data sheets (SDS) for specific hazards, including aquatic toxicity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reaction product identification?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous structural confirmation. For example, SHELXL’s least-squares refinement against high-resolution data can distinguish between isomeric byproducts (e.g., N1 vs. N2 alkylation). The program’s robust handling of twinned data is particularly useful for low-symmetry crystals .

Q. What experimental variables influence reaction yields in decarboxylative alkylation?

Key factors include:

- Catalyst loading : 0.025 equiv. Ru(dtbbpy)₃₂ optimizes cost and efficiency .

- Solvent polarity : A DCE/HFIP (2:1) mixture enhances solubility of hydrophobic intermediates.

- Stoichiometry : A 3:1 molar ratio of indazole to carboxylic acid minimizes side reactions. Yield discrepancies often arise from incomplete purification; flash chromatography with gradient elution (e.g., 10–30% EtOAc in hexane) improves separation .

Q. How to address discrepancies in purity assessments between HPLC and NMR?

Contradictions may arise from residual solvents or column artifacts. Triangulate data using:

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 381.0607) .

- Elemental analysis : Validate %C, %H, %N within 0.4% of theoretical values.

- 2D NMR (HSQC/HMBC) : Detect impurities via unexpected correlations.

Q. What advanced techniques validate regioselectivity in electrophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.